Carmoterol hydrochloride

概要

説明

準備方法

Synthetic Routes: Tantalum is primarily obtained from tantalite ore (containing tantalum and niobium). The ore is processed to extract tantalum pentoxide (Ta₂O₅).

Industrial Production: Reduction of tantalum pentoxide with carbon or hydrogen produces tantalum metal. Electrolytic methods are also used for refining and production.

化学反応の分析

酸化数: タンタルは、-III から +V までの酸化数で化合物を作ります。最も一般的に見られるのは Ta(V) の酸化物であり、様々な鉱物を含みます。

反応: タンタルは、酸化、還元、置換など、様々な反応を起こします。一般的な試薬には、酸、アルカリ、ハロゲンなどがあります。

主要な生成物: タンタルは、酸化物 (Ta₂O₅ など) やハロゲン化物 (TaF₅ など) を主要な生成物として生成します。

科学的研究の応用

Respiratory Medicine

Carmoterol is extensively studied for its bronchodilatory effects in various respiratory diseases:

- Asthma Management : Clinical trials have demonstrated that carmoterol effectively improves lung function in patients with asthma. A study involving 124 patients showed that a 2 µg dose administered once daily was as effective as 12 µg formoterol twice daily in enhancing lung function .

- COPD Treatment : In COPD patients, carmoterol has been shown to provide significant improvements in lung function. A dose-finding study indicated that a single 4 µg dose resulted in better trough FEV1 compared to salmeterol, suggesting its potential as a once-daily bronchodilator .

Pharmacokinetics and Safety

Research indicates that the pharmacokinetics of carmoterol are dose-proportional with negligible nonlinear accumulation upon repeated dosing. Studies have reported that carmoterol is well tolerated, with mild adverse events such as headaches and tremors noted at higher doses .

Comparative Efficacy

Carmoterol's efficacy has been compared with other LABAs, highlighting its unique properties:

| Parameter | Carmoterol | Formoterol | Salmeterol |

|---|---|---|---|

| Dose | 2 µg once daily | 12 µg twice daily | 50 µg twice daily |

| Trough FEV1 Improvement | Significant | Significant | Moderate |

| Duration of Action | 24 hours | 12 hours | 12 hours |

| Adverse Events | Mild | Mild | Moderate |

Ongoing Research and Future Directions

Current studies are exploring novel inhalation formulations combining carmoterol with corticosteroids like fluticasone furoate to enhance therapeutic outcomes while minimizing dosing frequency. These combinations aim to leverage the synergistic effects of both medications for improved asthma and COPD management .

作用機序

- タンタルの効果は、生物学的メカニズムとは直接関係していません。その不活性と生体適合性により、医療用インプラントやデバイスに適しています。

類似化合物との比較

ニオブ (Nb): タンタルの化学的性質はニオブと似ており、ニオブはタンタルと一緒に鉱石中に含まれることがよくあります。

ハフニウム (Hf): ハフニウムはタンタルと幾つかの類似点がありますが、用途が異なります。

生物活性

Carmoterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist (LABA) primarily developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including its pharmacological properties, clinical efficacy, and safety profile, supported by relevant studies and data tables.

This compound has the molecular formula and a molecular weight of approximately 368.43 g/mol. It acts mainly by binding to beta-2 adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. The mechanism involves the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which facilitates relaxation of bronchial smooth muscle .

Selectivity and Affinity

Carmoterol exhibits high selectivity for beta-2 over beta-1 adrenergic receptors, which is crucial for minimizing cardiovascular side effects typically associated with non-selective beta agonists. A comparative study highlighted its selectivity as follows:

| Agonist | pEC50 (β2) | Selectivity (β2/β1) |

|---|---|---|

| Carmoterol | 10.19 ± 0.15 | High |

| Indacaterol | 6.60 ± 0.24 | Moderate |

| Formoterol | 7.55 ± 0.08 | Moderate |

This table illustrates that carmoterol has a significantly higher affinity for the β2 receptor compared to other LABAs .

Bronchodilation Duration

Carmoterol has demonstrated prolonged bronchodilation effects, with studies indicating a duration of action lasting up to 24 hours. In a randomized double-blind trial involving patients with persistent asthma, carmoterol administered at a dose of 2 µg once daily was found to be as effective as formoterol at higher doses (12 µg twice daily) in improving lung function as measured by forced expiratory volume in one second (FEV1) .

Comparative Studies

A notable study compared the efficacy of carmoterol with other LABAs:

- Study Design : Double-blind, placebo-controlled.

- Population : Patients with moderate to severe COPD.

- Findings : Carmoterol significantly improved FEV1 compared to placebo, with no development of tolerance over two weeks of treatment .

Safety Profile

Carmoterol's safety has been evaluated in various clinical trials, showing a tolerability profile comparable to other LABAs. Adverse effects were primarily mild and included headache and throat irritation, which are common among inhaled medications . Notably, there was no significant increase in cardiovascular events compared to placebo.

Case Studies

Several case studies have documented the real-world effectiveness of carmoterol in managing chronic respiratory conditions:

- Case Study A : A 45-year-old male with severe asthma reported significant improvement in symptoms and lung function after switching from salmeterol to carmoterol.

- Case Study B : A group of COPD patients showed enhanced quality of life scores following treatment with carmoterol over three months.

These anecdotal reports support the clinical findings regarding the efficacy and safety of carmoterol in managing asthma and COPD.

特性

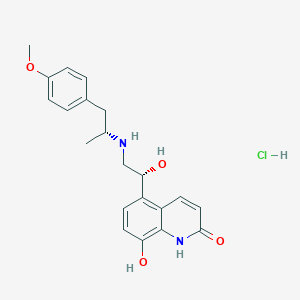

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCWERNQGSKYAG-QVRIGTRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905488 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100429-08-1, 137888-11-0 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-, hydrochloride, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100429081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 2005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137888110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)quinoline-2,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137888-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARMOTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WLO9P0V75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。